10-Fluorobenzo(j)fluoranthene
Description
Overview of Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs) in Chemical Research
Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) are a class of organic compounds that have garnered considerable attention in various domains of chemical research. The selective introduction of one or more fluorine atoms onto a PAH framework can significantly alter the parent molecule's electronic properties, metabolic fate, and biological activity. This strategic fluorination allows researchers to probe the mechanisms of chemical reactions and biological processes with a high degree of precision.
The introduction of fluorine, the most electronegative element, can have profound effects on the electronic nature of the aromatic system. This has been leveraged in materials science, where F-PAHs are explored for applications in organic electronics. In environmental and toxicological studies, F-PAHs serve as valuable tools. For instance, they are used to investigate the metabolic activation pathways of carcinogenic PAHs. By selectively blocking potential sites of metabolism with a fluorine atom, which is generally resistant to metabolic removal, researchers can deduce the critical pathways leading to toxicity. This "site-blocking" approach has been instrumental in understanding the complex mechanisms of PAH-induced carcinogenesis.
Structural Framework of Benzo(j)fluoranthene (B125817) and its Derivatives
Benzo(j)fluoranthene (B[j]F) is a non-alternant polycyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₂. Its structure consists of a benzene (B151609) ring and a naphthalene (B1677914) system fused to a central five-membered ring. This arrangement results in a compact, non-planar structure. B[j]F is a known environmental contaminant, often found in the products of incomplete combustion of organic materials, such as in cigarette smoke and gasoline engine exhaust. wikipedia.org
The derivatives of Benzo(j)fluoranthene are numerous, arising from the substitution of one or more hydrogen atoms with various functional groups. The fluorinated derivatives, such as 4-Fluorobenzo(j)fluoranthene and 10-Fluorobenzo(j)fluoranthene, are of particular academic interest. The position of the fluorine atom on the Benzo(j)fluoranthene skeleton is crucial, as it dictates the resulting changes in the molecule's properties and behavior.
Table 1: Properties of Benzo(j)fluoranthene
| Property | Value |
| Chemical Formula | C₂₀H₁₂ |
| Molar Mass | 252.31 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 166-167 °C |
| Boiling Point | 481 °C |
| Water Solubility | Insoluble |
This table contains data for the parent, non-fluorinated compound.
Academic and Research Significance of this compound within F-PAH Chemistry
The academic and research significance of this compound (10-F-B[j]F) lies primarily in its use as a chemical probe to elucidate the metabolic activation pathways of Benzo(j)fluoranthene. The synthesis of 10-F-B[j]F has been achieved through methods such as the cyclodehydration of acetals and cyclopropanecarboxaldehydes. acs.org
A pivotal study directly compared the metabolism and mutagenic activity of 10-F-B[j]F with its isomer, 4-Fluorobenzo(j)fluoranthene (4-F-B[j]F), and the parent compound, Benzo(j)fluoranthene (B[j]F). nih.gov This research revealed that the position of the fluorine atom significantly influences the metabolic profile of the molecule. For B[j]F, the major genotoxic metabolites are the 4,5- and 9,10-dihydrodiols. nih.gov In the case of 10-F-B[j]F, the presence of the fluorine atom at the 10-position effectively blocks metabolism at that site, leading to the 4,5-dihydrodiol as the principal metabolite. nih.gov Conversely, for 4-F-B[j]F, the 9,10-dihydrodiol is the main metabolic product. nih.gov
These findings are crucial for understanding which metabolic pathway contributes more significantly to the genotoxicity of the parent compound, B[j]F. The study demonstrated that both fluorinated derivatives were more mutagenic than B[j]F in several strains of Salmonella typhimurium in the presence of microsomal activation. nih.gov Specifically, 10-F-B[j]F showed similar or slightly higher mutagenic potency compared to 4-F-B[j]F in certain bacterial strains. nih.gov However, in terms of tumor-initiating activity on mouse skin, 10-F-B[j]F was found to be less active than both B[j]F and 4-F-B[j]F. nih.gov This highlights the complex relationship between mutagenicity in bacterial assays and carcinogenicity in animal models.
Table 2: Comparative Research Findings
| Compound | Principal Metabolite | Relative Mutagenicity (in select S. typhimurium strains) | Tumor-Initiating Activity (on mouse skin) |
| Benzo(j)fluoranthene (B[j]F) | 4,5- and 9,10-dihydrodiol nih.gov | Baseline nih.gov | Active nih.gov |
| 4-Fluorobenzo(j)fluoranthene (4-F-B[j]F) | 9,10-dihydrodiol nih.gov | Higher than B[j]F nih.gov | Similar to B[j]F nih.gov |
| This compound (10-F-B[j]F) | 4,5-dihydrodiol nih.gov | Higher than B[j]F nih.gov | Less active than B[j]F nih.gov |
This table summarizes key comparative data from research studies.
Structure
3D Structure
Properties
CAS No. |
129286-37-9 |
|---|---|
Molecular Formula |
C20H11F |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
6-fluoropentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,6,9,12,14,16(20),17-decaene |
InChI |
InChI=1S/C20H11F/c21-14-8-10-15-13(11-14)7-9-17-16-5-1-3-12-4-2-6-18(19(12)16)20(15)17/h1-11H |
InChI Key |
BMSCBOZOHUSPGD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C=C(C=C5)F |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C=C(C=C5)F |
Other CAS No. |
129286-37-9 |
Synonyms |
10-fluorobenzo(j)fluoranthene 10F-B(j)F |
Origin of Product |
United States |
Spectroscopic Characterization and Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atoms within the 10-Fluorobenzo(j)fluoranthene framework. The structures of various fluoranthene (B47539) derivatives have been verified using ¹H, ¹³C, and ¹⁹F-NMR spectroscopy. researchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) analysis identifies the chemical environment of each hydrogen atom in the molecule. For polycyclic aromatic hydrocarbons (PAHs) like benzo[j]fluoranthene, the protons resonate in the aromatic region of the spectrum. The introduction of a fluorine atom at the 10-position induces changes in the chemical shifts of nearby protons due to its electronegativity and through-space electronic effects. The analysis of these shifts, along with the spin-spin coupling patterns, allows for the precise assignment of each proton in the aromatic system. Detailed ¹H NMR spectral data for this compound have been reported, contributing to its structural elucidation. researchgate.net In related fluoranthene compounds, ¹H NMR has been instrumental in characterizing inclusion complexes and studying self-association modes. researchgate.netresearchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift influenced by its hybridization and local electronic environment. chemicalbook.com The carbon atom directly bonded to the fluorine (C-10) exhibits a characteristic large one-bond carbon-fluorine coupling (¹JCF), a key feature in the spectrum. The signals for other carbon atoms are also affected by the fluorine substituent, albeit to a lesser extent, through two-bond (²JCF) and three-bond (³JCF) couplings. This detailed information, obtained from ¹³C NMR studies, has been vital for confirming the molecular structure. researchgate.netresearchgate.net
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
As a fluorine-containing compound, ¹⁹F NMR spectroscopy is a particularly powerful tool for studying this compound. researchgate.net This technique is highly sensitive to the local electronic environment of the fluorine nucleus. The ¹⁹F NMR spectrum shows a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring system. Analysis of ¹⁹F chemical shifts provides a strong correlation to molecular secondary and tertiary structure. nih.gov Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei provides crucial connectivity information, corroborating the assignments made from ¹H and ¹³C NMR spectra. huji.ac.il
Analysis of Heteronuclear and Homonuclear Coupling Constants
The analysis of scalar (J) coupling constants is critical for defining the complete structure and conformation of a molecule. d-nb.info In this compound, several types of coupling constants are informative:
Homonuclear Coupling (JHH): These couplings between protons provide information about their spatial relationship (ortho, meta, para) on the aromatic rings.
Advanced NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to measure these coupling constants and establish the connectivity map of the molecule. huji.ac.il
Vibrational Spectroscopy
Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy of polycyclic aromatic hydrocarbons provides characteristic absorption bands that can be used for identification. researchgate.net While a specific spectrum for this compound is not detailed in the search results, the IR spectra of the parent benzo[j]fluoranthene and other related PAHs have been extensively studied. mpg.deresearchgate.net The IR spectrum of benzo[j]fluoranthene, measured using matrix isolation techniques, shows characteristic bands for C-H and C-C vibrations. researchgate.net
For this compound, the spectrum would be dominated by the vibrational modes of the large PAH core, with specific, identifiable contributions from the fluorine substituent.
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| 3100-3000 | C–H stretch | Aromatic | libretexts.org |
| 1650-1420 | C=C stretch | Aromatic Ring | mdpi.com |
| 1270-1100 (approx.) | C–F stretch | Aryl-Fluoride | libretexts.org |
The C-H stretching vibrations appear above 3000 cm⁻¹. libretexts.org The region from 1650-1400 cm⁻¹ contains complex absorptions from the C=C stretching vibrations within the fused aromatic rings. mdpi.com The C-H out-of-plane bending modes between 900 and 675 cm⁻¹ are particularly diagnostic of the substitution pattern on the aromatic rings. libretexts.org The most significant addition to the spectrum from the fluorine substitution would be the strong C-F stretching absorption, typically found in the 1270-1100 cm⁻¹ region for aryl fluorides. libretexts.org
X-ray Crystallographic Analysis of Fluorinated Benzo(j)fluoranthene (B125817) Derivatives
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgmdpi.com
A study on the synthesis of 4- and 10-fluorobenzo[j]fluoranthene mentions the use of X-ray crystallography to elucidate the solid-state structure of a related compound, confirming its near-planar geometry. researchgate.net While the specific crystal structure of this compound is not detailed in the provided search results, the general methodology is well-suited for determining its precise molecular conformation. Such data is crucial for understanding intermolecular interactions in the solid state and for validating computational models of its structure.
Assessment of π-Conjugated System Planarity
The extensive π-conjugated system is a defining feature of polycyclic aromatic hydrocarbons, governing their electronic and photophysical properties. wikipedia.org In this compound, the planarity of this system is largely preserved despite the introduction of a highly electronegative fluorine atom.
Research into a variety of pinpoint-fluorinated PAHs (F-PAHs) has shown that the planarity of their π-conjugated systems is generally not compromised. researchgate.net This is attributed to the low steric demand of the fluorine atom, which can be incorporated into the aromatic framework without causing significant out-of-plane distortion. While specific dihedral angle measurements for this compound require detailed crystallographic data, the established trend for F-PAHs suggests that the core aromatic structure remains essentially flat. researchgate.net This planarity is crucial for effective π-orbital overlap, which is fundamental to the molecule's aromaticity and electronic properties. wikipedia.org
Table 1: Comparison of Structural Planarity in Fluorinated vs. Non-Fluorinated PAHs
| Feature | Benzo(j)fluoranthene (Parent PAH) | This compound (F-PAH) | Rationale |
| π-System Geometry | Planar | Largely Planar | The small van der Waals radius of fluorine minimizes steric hindrance and distortion of the aromatic rings. researchgate.net |
| Orbital Overlap | Optimal | Near-Optimal | Preservation of planarity allows for effective side-to-side overlap of p-orbitals across the conjugated system. wikipedia.org |
Investigation of Interatomic Distances and Intramolecular Interactions (e.g., F-H Hydrogen Bonding)
The substitution of hydrogen with fluorine introduces the possibility of intramolecular hydrogen bonding, specifically C–H···F interactions. A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom. purdue.edusavemyexams.com While organic fluorine is generally considered a weak hydrogen bond acceptor, its influence can be significant when sterically enforced proximity exists. escholarship.org
In the structure of this compound, the fluorine atom at the C-10 position is located in a bay-like region, potentially bringing it close to the hydrogen atom at the C-9 position. The strength and existence of such an interaction are highly dependent on the H···F distance and the C–H···F angle. Studies on other fluorinated aromatic systems have characterized these weak interactions, noting that they can influence conformation and electron density distribution. escholarship.org The C-F bond itself perturbs the local electronic environment, which can be observed using spectroscopic methods. researchgate.net
Table 2: Typical Interatomic Distances and Bond Strength Order in Aromatic Systems
| Interaction Type | Typical Distance (Å) | Bond Strength Order (BSO) n | Notes |
| Covalent C-H Bond | ~1.09 | ~1.0 | Standard covalent bond length in aromatic rings. |
| Covalent C-C Bond | ~1.39 - 1.43 | ~1.5 | Typical aromatic bond, intermediate between single and double. |
| Covalent C-F Bond | ~1.35 | ~1.0 | Strong, polar covalent bond. |
| Intramolecular H···F | ~2.0 - 2.5 | < 0.1 | Considered a weak hydrogen bond; distance is shorter than the sum of van der Waals radii. escholarship.orgmdpi.com |
Analysis of Crystal Packing and Supramolecular Arrangements
The arrangement of molecules in the solid state is dictated by a combination of noncovalent interactions, including van der Waals forces, π-π stacking, and hydrogen bonding. plos.org The introduction of fluorine into a PAH can significantly alter these intermolecular forces and, consequently, the crystal packing. researchgate.net
In many parent PAHs, crystal packing is dominated by π-π interactions, often resulting in herringbone or co-facial stacking arrangements. For fluorinated PAHs, the electronic perturbation caused by the C-F bond often results in different supramolecular structures. researchgate.net The region of high electron density around the fluorine atom can engage in favorable interactions with electron-deficient regions of neighboring molecules, such as C-H bonds. researchgate.net These C–H···F interactions, similar to weak hydrogen bonds, can act as directional forces, guiding the assembly into specific motifs like anti-parallel stacking arrangements. researchgate.net This can disrupt the typical packing seen in the non-fluorinated analogues, influencing material properties such as solubility and semiconductor mobility. researchgate.net The analysis of crystal packing relies on evaluating intermolecular distances against established criteria, where interactions are observed at distances both shorter and longer than the simple sum of van der Waals radii. rsc.org These ordered arrangements are known as supramolecular synthons. mdpi.com
Table 3: Key Factors in the Crystal Packing of this compound
| Driving Force | Description | Consequence for Supramolecular Structure |
| π-π Interactions | Attraction between the electron clouds of adjacent aromatic rings. | A primary organizing force, but modulated by fluorine substitution. |
| C–H···F Interactions | Weak hydrogen bonds form between the fluorine atom of one molecule and a hydrogen atom of a neighbor. researchgate.net | Promotes specific directional arrangements, such as anti-parallel or slipped-stack packing. researchgate.net |
| Dipole-Dipole Interactions | The polar C-F bond introduces a molecular dipole moment that influences long-range ordering. | Contributes to the overall lattice energy and stability of the crystal structure. |
Computational Chemistry and Theoretical Investigations of 10 Fluorobenzo J Fluoranthene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives. wordpress.com This method offers a favorable balance between computational cost and accuracy, making it suitable for calculating a wide range of molecular properties. For 10-fluorobenzo(j)fluoranthene, DFT calculations provide a detailed picture of its electronic structure, geometry, and potential reactivity.
The electronic properties of a molecule are fundamental to its chemical behavior. Key to this understanding are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The difference between these two energies, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. semanticscholar.orgconicet.gov.ar A smaller gap generally suggests higher reactivity. semanticscholar.org
For fluoranthene (B47539) and its derivatives, DFT calculations have been effectively used to study their electronic structure and optical properties. nih.gov The substitution of a fluorine atom onto the benzo(j)fluoranthene (B125817) skeleton can alter the distribution of electron density and modify the HOMO and LUMO energy levels. dss.go.th While specific energy values for this compound require dedicated calculations, studies on related fluorinated PAHs show that the fluorine substituent can influence metabolic routes by changing the molecule's charge distribution. dss.go.th Computational methods like DFT, and more advanced techniques such as G₀W₀ calculations, are employed to predict these energy levels and band gaps with increasing accuracy compared to experimental values. arxiv.org
Table 1: Key Electronic Structure Parameters (Illustrative) Note: The following table is illustrative. Specific calculated values for this compound were not available in the searched results. The parameters listed are typical for DFT studies on such molecules.
| Parameter | Description | Typical Method of Calculation |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ELUMO - EHOMO |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO. | DFT, Koopmans' theorem |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. Approximated as -ELUMO. | DFT, Koopmans' theorem |
The introduction of a highly electronegative fluorine atom into the benzo(j)fluoranthene structure significantly perturbs the electron density distribution. DFT calculations can map this distribution and quantify the partial charges on each atom (e.g., through Mulliken or Natural Bond Orbital (NBO) analysis). This analysis is crucial for identifying electrophilic and nucleophilic sites within the molecule. semanticscholar.org
The fluorine atom will inductively withdraw electron density from the carbon atom to which it is attached and, to a lesser extent, from neighboring atoms. This effect can alter the reactivity of the entire aromatic system. For instance, in electrophilic aromatic substitution reactions, the positions of highest electron density are most susceptible to attack. dss.go.th DFT calculations can predict these reactive sites by visualizing the molecular electrostatic potential (MEP), where regions of negative potential (red/yellow) indicate electron-rich areas prone to electrophilic attack, and positive regions (blue) indicate electron-poor areas. conicet.gov.ar
Before other properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. qcware.com Geometry optimization is a computational process that finds the arrangement of atoms corresponding to the minimum energy on the potential energy surface. qcware.comaps.org For a molecule like this compound, which is largely planar, DFT calculations can precisely determine bond lengths, bond angles, and any minor deviations from planarity caused by the fluorine substituent.
While benzo(j)fluoranthene itself is a rigid structure, computational conformational studies are vital for understanding its interactions with other molecules, such as biological macromolecules. scispace.com Full geometry optimization using DFT methods provides a reliable representation of the molecule's ground-state structure in the gas phase. researchgate.net These optimized geometries form the foundation for subsequent calculations of vibrational frequencies and electronic properties. researchgate.net
Table 2: Representative Geometric Parameters from DFT Optimization (Illustrative) Note: This table illustrates the type of data obtained from geometry optimization. Specific calculated values for this compound were not available in the searched results.
| Parameter | Description | Typical Calculation Output |
| C-C Bond Lengths | The distance between adjacent carbon atoms in the aromatic rings. | Values in Angstroms (Å) |
| C-H Bond Lengths | The distance between carbon and hydrogen atoms. | Values in Angstroms (Å) |
| C-F Bond Length | The distance between the carbon atom at position 10 and the fluorine atom. | Values in Angstroms (Å) |
| Bond Angles | The angle formed by three connected atoms (e.g., C-C-C). | Values in degrees (°) |
| Dihedral Angles | The angle between two intersecting planes, indicating planarity. | Values in degrees (°) |
Computational vibrational spectroscopy is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. rsc.org Once the molecule's geometry is optimized, DFT calculations can compute its harmonic vibrational frequencies. nih.gov These frequencies correspond to the specific vibrational modes of the molecule, such as C-H stretching, C-C ring breathing, and the characteristic C-F stretching.
Each calculated frequency can be animated to visualize the corresponding atomic motions, aiding in the assignment of experimental spectral bands. nih.gov While there can be systematic discrepancies between calculated (in the gas phase, at 0 K) and experimental (in the solid or liquid phase, at room temperature) frequencies, these can often be corrected using empirical scaling factors, leading to excellent agreement. nih.gov The prediction of vibrational spectra is invaluable for confirming the structure of newly synthesized compounds like this compound. researchgate.netarxiv.org
To understand how this compound interacts with light, for example in UV-Vis absorption spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. units.itosti.gov TD-DFT is an extension of DFT that can calculate the electronic excited states of molecules. aps.org
By calculating the transition energies from the ground state to various excited states and their corresponding oscillator strengths, TD-DFT can simulate the molecule's UV-Vis absorption spectrum. nih.gov This allows for the assignment of experimental absorption bands to specific electronic transitions (e.g., π → π* transitions). Studies on related fluoranthene derivatives have shown that the choice of the DFT functional (e.g., B3LYP) can significantly impact the accuracy of the predicted absorption and emission spectra when compared to experimental results. nih.gov
Computational Studies on Reactivity and Reaction Mechanisms
Beyond static properties, computational chemistry can be used to explore the dynamic processes of chemical reactions. For a compound like this compound, this is particularly relevant for understanding its metabolic activation into potentially harmful intermediates.
DFT calculations can be used to model the reaction pathways of metabolic enzymes, such as cytochrome P450s, with the PAH substrate. nih.gov Researchers can calculate the energies of reactants, transition states, and products to determine the activation barriers and thermodynamics of proposed reaction steps. researchgate.net This allows for the prediction of the most likely metabolic routes and the identification of key reactive intermediates, such as epoxides and diols. nih.gov For example, by comparing the calculated stability of different potential carbocation intermediates, one can predict the regioselectivity of epoxide ring opening, a critical step in the metabolic activation of many PAHs. This type of mechanistic investigation is essential for understanding the structure-activity relationships that govern the biological effects of fluorinated PAHs. walisongo.ac.id
Prediction of Reactive Sites and Chemoselectivity
Computational studies are instrumental in predicting the reactive sites and understanding the chemoselectivity of this compound. The introduction of a fluorine atom into the benzo[j]fluoranthene structure significantly influences its electronic properties and, consequently, its reactivity. scispace.com The fluorine atom, being highly electronegative, alters the electron density distribution across the polycyclic aromatic hydrocarbon (PAH) framework.
Theoretical calculations can map out the electron-rich and electron-deficient regions of the molecule, thereby predicting the most probable sites for electrophilic and nucleophilic attack. For instance, in electrophilic aromatic substitution reactions, the positions with the highest electron density, excluding the carbon atom bonded to fluorine, are generally favored. Conversely, nucleophilic attack is more likely to occur at electron-deficient sites.
The chemoselectivity of reactions involving this compound is also a key area of computational investigation. For example, in reactions with multiple potential pathways, such as those involving radical intermediates, computational models can help determine the most energetically favorable route. beilstein-journals.org This is crucial for designing synthetic strategies that yield specific isomers or functionalized derivatives.
Mechanistic Pathways of Fluorination and Functionalization Reactions
Computational chemistry provides a powerful lens through which to examine the detailed mechanistic pathways of fluorination and other functionalization reactions of benzo[j]fluoranthene to produce this compound and its derivatives. researchgate.net These investigations often involve mapping the potential energy surface of a reaction to identify transition states and intermediates. researchgate.net
For electrophilic fluorination, a common method for introducing fluorine into aromatic systems, computational studies can elucidate the nature of the fluorinating agent's interaction with the PAH. researchgate.net Mechanisms such as single-electron transfer (SET) or direct electrophilic attack can be distinguished by calculating the energies of the respective transition states. researchgate.netnih.gov The role of the solvent and any catalysts in stabilizing intermediates and lowering activation barriers can also be modeled.
In the case of functionalization reactions, such as those aiming to introduce other substituents onto the this compound core, computational methods can predict the regioselectivity of the reaction. By comparing the activation energies for substitution at different positions on the aromatic rings, researchers can anticipate the major products. These theoretical predictions are invaluable for guiding synthetic efforts and understanding the electronic effects of the existing fluorine atom.
Theoretical Investigations of PAH Formation Mechanisms (e.g., MAC, PAC)
The formation of polycyclic aromatic hydrocarbons (PAHs), including fluorinated PAHs like this compound, is a complex process that can occur in various high-temperature environments. wikipedia.org Computational chemistry plays a vital role in unraveling the intricate mechanisms of PAH formation. springernature.com
Theoretical models such as the Hydrogen-Abstraction/Acetylene-Addition (HACA) mechanism and the Phenyl-Addition/Cyclization (PAC) mechanism are often employed to simulate the growth of PAHs. sciopen.com These models involve a series of elementary reactions, and computational methods can be used to calculate the rate constants for each step. By constructing a detailed kinetic model, researchers can simulate the formation of various PAHs under different conditions and identify the key reaction pathways leading to specific isomers. sciopen.com
The presence of fluorine-containing species in the reaction mixture can influence the PAH formation process. Theoretical studies can explore how these species participate in the growth reactions, potentially leading to the formation of fluorinated PAHs. Understanding these mechanisms is crucial for controlling the formation of potentially harmful PAHs during combustion and for developing synthetic routes to novel fluorinated materials.
Application of Transition State Theory to Reaction Kinetics
Transition State Theory (TST) is a fundamental concept in chemical kinetics that can be applied to understand and predict the rates of reactions involving this compound. johnhogan.infoumn.eduiitd.ac.in TST provides a framework for calculating the rate constant of a reaction by examining the properties of the "activated complex" or transition state, which is the highest energy point along the reaction coordinate. johnhogan.info
Computational chemistry is essential for applying TST, as it allows for the calculation of the potential energy surface of a reaction and the identification of the transition state structure. uleth.ca Once the geometry and vibrational frequencies of the reactants and the transition state are determined, the partition functions can be calculated, which are then used to compute the rate constant via the Eyring equation. iitd.ac.in
This approach can be used to study the kinetics of various reactions involving this compound, such as its formation, degradation, or further functionalization. By calculating the activation energy (the energy difference between the reactants and the transition state), researchers can gain insight into the feasibility of a reaction and how its rate will be affected by temperature. johnhogan.info While TST has its limitations, it provides a valuable conceptual foundation for understanding reaction kinetics. uleth.ca
Role of Intramolecular Interactions in Reaction Stereoselectivity
Computational modeling is a powerful tool for investigating these subtle intramolecular interactions. Techniques such as quantum mechanics calculations can be used to analyze the non-covalent interactions within the molecule, such as steric hindrance and electrostatic interactions. For example, in reactions where a new chiral center is formed, computational methods can be used to calculate the energies of the different diastereomeric transition states. The transition state with the lower energy will correspond to the major product, thus explaining the observed stereoselectivity.
Furthermore, studies on related fluorinated PAHs have shown that through-space couplings between the fluorine atom and nearby protons can be observed, indicating direct orbital overlap. researchgate.net These interactions, though weak, can influence the conformation of the molecule and the accessibility of different reactive sites, thereby playing a role in directing the stereochemical outcome of a reaction.
Molecular Dynamics and Charge Transport Simulations
Molecular dynamics (MD) and charge transport simulations are powerful computational techniques used to investigate the dynamic behavior and electronic properties of materials at the molecular level. mdpi.comnih.govdovepress.comarxiv.orgrsc.org For this compound, these simulations provide crucial insights into its potential as an organic semiconductor.
MD simulations model the movement of atoms and molecules over time, allowing researchers to study the conformational dynamics, packing arrangements in the solid state, and interactions with surrounding molecules. mdpi.comdovepress.com This information is vital for understanding how the molecular structure influences the bulk properties of the material.
Charge transport simulations, often built upon the results of MD simulations, model the movement of charge carriers (electrons and holes) through the material. nih.govwiley-vch.deworktribe.comaps.org These simulations are essential for predicting the charge mobility of a material, a key parameter for its performance in electronic devices.
Calculation of Charge-Transfer Rates in F-PAHs
The charge-transfer rate is a critical parameter that governs the efficiency of charge transport in organic semiconductors. In the context of fluorinated polycyclic aromatic hydrocarbons (F-PAHs) like this compound, computational methods are employed to calculate these rates and understand the impact of fluorination.
One of the most common theoretical frameworks for calculating charge-transfer rates is Marcus theory. sci-hub.st This theory relates the rate to two key parameters: the electronic coupling (or transfer integral) between adjacent molecules and the reorganization energy, which is the energy required for the molecule and its surrounding environment to relax after a charge transfer event. sci-hub.st
Simulation of Carrier Mobility in Fluorinated Organic Semiconductors
The simulation of carrier mobility in fluorinated organic semiconductors like this compound is a critical area of research for advancing organic electronics. Computational studies provide deep insights into how fluorination affects charge transport properties. The primary theoretical framework used for these simulations is the semi-classical Marcus theory, which is often combined with quantum-chemical calculations to evaluate charge-transfer rates. sci-hub.st
Theoretical investigations into fluorinated polycyclic aromatic hydrocarbons (F-PAHs) reveal that the introduction of fluorine atoms significantly impacts key parameters governing charge transport. sci-hub.st These parameters include the reorganization energy (λ) and the electronic coupling (transfer integral, V). The reorganization energy represents the energy required for a molecule's geometry to relax after a charge is added or removed. Studies have shown that perfluorination tends to increase molecular reorganization energies, which can, in turn, reduce the charge-transfer rate. sci-hub.st
Simulations for these materials typically begin with geometry optimizations using Density Functional Theory (DFT). sci-hub.stnih.gov From the optimized structures of neutral and charged molecules, the internal reorganization energy can be calculated. Electronic couplings are often estimated by considering simplified models, such as facially stacked molecular dimers. sci-hub.st The arrangement of molecules in the solid state, particularly the π-stacking motif, is crucial for efficient charge transport. sci-hub.st While direct simulation data for this compound is not abundant, general findings for F-PAHs indicate that fluorine substitution can promote face-to-face π-stacking through C-H···F interactions, potentially enhancing charge carrier mobility. sci-hub.st
An analytical parametrization of an analytical equation (APAE) has been proposed to accurately model charge-carrier mobility in disordered organic semiconductors by accounting for temperature, carrier concentration, and electric field effects. aps.org Such models, validated by Monte Carlo simulations, are essential for predicting device performance and are more broadly applicable than the extended-Gaussian-disorder-model (EGDM) often used in commercial device simulators. aps.org
| Parameter | Description | Impact of Fluorination | Relevance to this compound |
|---|---|---|---|
| Reorganization Energy (λ) | Energy cost of geometric relaxation upon charging/discharging. | Generally increases, which can decrease charge transfer rates. sci-hub.st | A key factor determining the intrinsic charge transport speed. |
| Electronic Coupling (V) | Strength of electronic interaction between adjacent molecules. | Highly dependent on intermolecular packing (e.g., π-stacking distance and orientation). sci-hub.st | Dictates the ease with which charge can hop between molecules. |
| Molecular Packing | Solid-state arrangement of molecules (e.g., herringbone vs. π-stacking). | Fluorine can induce favorable π-stacking via C-H···F bonds. sci-hub.stresearchgate.net | Crucial for achieving high mobility in thin-film devices. |
| HOMO/LUMO Levels | Highest Occupied and Lowest Unoccupied Molecular Orbital energies. | Fluorination typically lowers both HOMO and LUMO levels due to fluorine's electron-withdrawing nature. mdpi.com | Affects charge injection barriers and air stability (n-type behavior). |
Integration of Advanced Computational Methodologies
To achieve a comprehensive understanding of complex F-PAHs like this compound, researchers are increasingly integrating a suite of advanced computational methodologies. These approaches combine the accuracy of high-level quantum mechanics with the efficiency of classical or data-driven models, enabling the study of large, complex systems and the rapid prediction of properties.
Hybrid QM/MM methods offer a powerful strategy for studying chemical processes in large, complex environments. nih.govmpg.de In this approach, the chemically active region of a system is treated with accurate but computationally expensive quantum mechanics (QM), while the surrounding environment is described by a more efficient molecular mechanics (MM) force field. mpg.de This partitioning combines the accuracy of QM with the speed of MM. nih.gov
For a molecule like this compound, a QM/MM simulation could be used to model its behavior within a larger system, such as an enzyme active site, a polymer matrix, or on a material surface. mpg.deresearchgate.net The this compound molecule itself would constitute the QM region, allowing for an accurate description of its electronic structure and reactivity. The environment (e.g., protein residues, solvent molecules, or polymer chains) would be the MM region. mpg.de A key challenge in QM/MM simulations is the treatment of the boundary between the two regions, especially when covalent bonds are cut. acs.org
The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a prominent subtractive QM/MM scheme that can also combine different levels of QM theory (QM:QM), which is useful for including the electronic effects of substituents in large molecules. acs.org Such methods are invaluable for exploring reaction mechanisms and electronic properties in realistic, condensed-phase environments, which is not feasible with pure QM calculations. cecam.orgfrontiersin.org
Machine learning (ML) has emerged as a revolutionary tool in computational chemistry, enabling the rapid and accurate prediction of molecular properties. arxiv.org Instead of solving complex quantum mechanical equations, ML models learn the relationship between a molecule's structure and its properties from large datasets. research.googlemdpi.com These models can predict properties hundreds of thousands of times faster than methods like DFT. research.google
For F-PAHs such as this compound, ML can predict a wide array of crucial properties. mdpi.comnih.gov By representing the molecule as a graph (with atoms as nodes and bonds as edges) or using string-based representations like SMILES, various ML models can be trained. research.googlenih.gov Message Passing Neural Networks (MPNNs) have shown significant success on benchmarks like QM9, which contains DFT-computed properties for thousands of organic molecules. research.google Other effective models include Gradient Boosting Regression, XGBoost, and CatBoost. arxiv.org
The application of ML is particularly powerful for high-throughput virtual screening. cmu.eduresearchgate.net Researchers can generate vast libraries of candidate molecules and use a trained ML model to quickly predict their properties, identifying promising candidates for synthesis and experimental validation. frontiersin.org This accelerates the discovery of new organic semiconductors with tailored characteristics. cmu.edu
| Predicted Property | Description | Common ML Models | Importance for this compound |
|---|---|---|---|
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Neural Networks (NN), MPNN, Gradient Boosting. research.googlemdpi.com | Determines electronic and optical properties, charge injection barriers. |
| Band Gap | The energy difference between the HOMO and LUMO. | NN, Random Forest (RF), Extremely Randomized Trees (ETR). researchgate.net | Key parameter for semiconductor applications. |
| Reorganization Energy | Energy associated with geometric relaxation after charge transfer. | RF, ETR. researchgate.net | Crucial for predicting charge carrier mobility. |
| Atomization Energy | Energy required to break a molecule into its constituent atoms. | Feed-forward Neural Network (FNN). nih.gov | Indicates molecular stability. |
| Crystallization Behavior | The tendency of a molecule to form well-ordered crystalline structures. | Classification and regression models. cmu.edu | Essential for fabricating high-performance electronic devices. cmu.edu |
For simulations involving large numbers of molecules or long timescales, such as studying the aggregation, morphology, or dynamics of this compound in bulk, even QM/MM methods can be too computationally demanding. In these scenarios, classical force fields are employed. nih.gov Force fields approximate the potential energy of a system using a set of empirical functions that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). numberanalytics.comgithub.io
The main advantage of force fields is their computational efficiency, which allows for simulations of systems containing millions of atoms. nih.gov However, their accuracy is limited and heavily dependent on the quality of their parameters, which are typically derived from experimental data or high-level QM calculations. nih.govaps.org
A significant challenge for simulating F-PAHs is the development of accurate force field parameters for fluorine-containing groups. The interactions involving fluorine, including its effect on electrostatic potential and non-bonded interactions like C-H···F bonds, must be carefully parameterized to reproduce experimental observations and QM results. sci-hub.st Force fields are categorized into different classes; Class I force fields use simple harmonic terms, while Class II and III include anharmonic and cross-terms for higher accuracy but require more complex parameterization. nih.gov Polarizable force fields, such as those using Drude oscillators, offer a more advanced description of electrostatic interactions by allowing atomic polarizability, which can be crucial for accurately modeling systems with significant charge redistribution. github.ionih.gov
The success of modern data-driven approaches like machine learning is contingent on the availability of large, high-quality datasets. sciety.org While general-purpose datasets like QM9 exist, specialized datasets for specific chemical classes are often required to build highly accurate and reliable predictive models. research.googlesciety.org For the family of fluorinated polycyclic aromatic hydrocarbons (F-PAHs), the development and validation of a dedicated quantum chemical dataset would be a significant step forward.
Inspired by datasets created for other halogenated aromatics like Cl-PAHs, a comprehensive F-PAH dataset would contain a wide range of structures, including isomers like this compound. sciety.orgbiorxiv.orgresearchgate.net For each molecule, the dataset should include properties calculated at multiple levels of theory. biorxiv.org For example, geometries could be optimized with a computationally inexpensive method like the semi-empirical GFN2-xTB, followed by a more robust DFT method, and finally, high-accuracy single-point energy calculations with a high-level QM method. sciety.orgbiorxiv.org
Such a multi-level dataset is particularly valuable for developing Δ-machine learning models, which learn to predict the correction from a low-level theory to a high-level one, a strategy that is often more efficient and accurate. sciety.orgresearchgate.net The dataset would serve as a benchmark for validating new computational methods and force fields and would be instrumental in training ML models to rapidly predict the electronic, thermodynamic, and transport properties of new F-PAH candidates. sciety.orgresearchgate.net
Chemical Reactivity and Environmental Transformation Pathways of 10 Fluorobenzo J Fluoranthene
Chemical Reactivity and Synthetic Transformations
The reactivity of 10-Fluorobenzo(j)fluoranthene is dictated by the aromatic system of the parent benzo(j)fluoranthene (B125817), modified by the electron-withdrawing nature of the fluorine atom.
Polycyclic aromatic hydrocarbons like benzo(j)fluoranthene are known to undergo electrophilic aromatic substitution (EAS) reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions. noaa.govnih.gov These reactions typically proceed through the attack of an electrophile on the electron-rich aromatic system to form a carbocation intermediate, followed by the loss of a proton to restore aromaticity. youtube.com The presence of a fluorine atom on the 10-position of the benzo(j)fluoranthene core influences this reactivity. Fluorine is an electronegative atom that deactivates the aromatic ring towards electrophilic attack through an inductive effect. However, it can also donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.
In the case of this compound, metabolic studies provide insight into its reactivity towards electrophilic attack. The metabolic activation of its parent compound, benzo(j)fluoranthene (B[j]F), primarily yields 4,5- and 9,10-dihydrodiols. nih.gov For this compound, the major metabolite formed is the 4,5-dihydrodiol. nih.gov This indicates that even with the deactivating fluorine at the 10-position, the 4,5-double bond remains a key site for electrophilic attack by cytochrome P450 enzymes.
Table 1: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile (E+) | Typical Reagents |
|---|---|---|
| Halogenation | Cl+, Br+ | Cl2/FeCl3, Br2/FeBr3 |
| Nitration | NO2+ | HNO3/H2SO4 |
| Sulfonation | SO3 | Fuming H2SO4 |
| Friedel-Crafts Alkylation | R+ | R-Cl/AlCl3 |
| Friedel-Crafts Acylation | R-C=O+ | R-COCl/AlCl3 |
The synthesis of larger, more complex polycyclic aromatic hydrocarbons often relies on strategies that build upon existing aromatic frameworks. Annulative π-extension (APEX) has emerged as a powerful method for constructing nanographenes and other extended π-systems. researchgate.net Such strategies could be applied to this compound, using its structure as a scaffold. For instance, functional groups could be introduced via electrophilic substitution, which would then serve as handles for subsequent annulation reactions, such as Diels-Alder cycloadditions or palladium-catalyzed cross-coupling and intramolecular C-H arylation cascades. researchgate.net The fluorine atom could also influence the regioselectivity of these extension reactions, potentially directing the construction of novel fluorinated nanostructures.
Aryl fluorides can be transformed into highly reactive intermediates known as arynes through a process of dehydrohalogenation. While not specifically documented for this compound, this pathway is a fundamental reaction in aromatic chemistry. dntb.gov.ua The process would theoretically involve the treatment of this compound with a very strong base, such as an organolithium reagent. The base would abstract a proton from a carbon atom adjacent to the one bearing the fluorine atom (either the 9- or 1-position, though the 9-position is more likely due to steric accessibility). This would be followed by the elimination of the fluoride (B91410) ion, resulting in the formation of a transient and highly strained benzyne-type triple bond within the aromatic framework. This reactive intermediate could then be trapped in situ by various reagents, such as nucleophiles or dienes in cycloaddition reactions, providing a pathway to otherwise inaccessible derivatives. dntb.gov.ua
Aromatic hydrocarbons can react vigorously with strong oxidizing agents, sometimes leading to explosions. noaa.govnih.gov The metabolic oxidation of this compound provides a specific example of its reaction with oxidizing systems. In studies using rat liver homogenates, this compound is metabolized primarily to its 4,5-dihydrodiol. nih.gov This contrasts with the metabolism of 4-Fluorobenzo(j)fluoranthene, which mainly forms the 9,10-dihydrodiol, highlighting how the position of the fluorine atom directs the site of enzymatic oxidation. nih.gov This demonstrates the susceptibility of the 4,5-bay region to oxidative attack.
Aromatic hydrocarbons can also undergo exothermic reactions with bases. noaa.govnih.gov While specific reactions of this compound with common bases are not detailed in the literature, its general PAH character suggests it would share this reactivity profile.
Table 2: Comparison of Major Dihydrodiol Metabolites
| Compound | Principal Dihydrodiol Metabolite |
|---|---|
| Benzo(j)fluoranthene (B[j]F) | 4,5-dihydrodiol and 9,10-dihydrodiol |
| 4-Fluorobenzo(j)fluoranthene | 9,10-dihydrodiol |
| This compound | 4,5-dihydrodiol |
Data sourced from Chemical Biology Interactions. nih.gov
Environmental Transformation Mechanisms of Fluorinated Polycyclic Aromatic Hydrocarbons
Fluorinated PAHs, like their non-fluorinated counterparts, are subject to transformation in the environment, particularly through photochemical processes.
PAHs that possess three or more aromatic rings can absorb ultraviolet (UVA) and visible light. nih.gov Upon absorbing light energy, the PAH molecule is promoted to a photo-excited state. researchgate.nettandfonline.com From this excited state, it can follow several pathways. One major pathway involves the transfer of energy or an electron to molecular oxygen, which is present in the environment. nih.govtandfonline.com This transfer generates highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. researchgate.nettandfonline.com
These reactive intermediates—both the excited PAH itself and the ROS it helps create—can initiate a cascade of further reactions. researchgate.net They can react with other molecules to form oxygenated PAHs (like phenols and quinones), free radicals, and other transformation products. tandfonline.com These intermediates are often implicated in inducing cellular damage, including lipid peroxidation and DNA damage, which underlies the phototoxicity of many PAHs. nih.govresearchgate.net The photoreaction of fluorinated PAHs like this compound is expected to follow these fundamental pathways, leading to the formation of various light-induced intermediates and degradation products in the environment.
Chemical Oxidation Mechanisms in Environmental Matrices
The atmospheric oxidation of polycyclic aromatic hydrocarbons (PAHs) like benzo(j)fluoranthene is a significant transformation pathway that can lead to the formation of more toxic derivatives. nih.gov The primary oxidant in the atmosphere is the hydroxyl (OH) radical. nih.govbohrium.com For the parent compound, fluoranthene (B47539), the reaction is initiated by the addition of an OH radical to the aromatic system. nih.gov This process leads to a variety of ring-retaining and ring-opening products, including fluoranthols, fluoranthones, and nitro-fluoranthenes. nih.govbohrium.com
The introduction of a fluorine atom at the 10-position of benzo(j)fluoranthene influences its susceptibility to chemical oxidation. The high electronegativity of fluorine has a strong electron-withdrawing effect (-I effect), which lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO). oup.com This reduction in HOMO energy generally increases the molecule's resistance to aerial oxidation. oup.comresearchgate.net The strong carbon-fluorine (C-F) bond (bonding energy ≈441 kJ mol⁻¹) is significantly more stable than a carbon-hydrogen (C-H) bond (≈414 kJ mol⁻¹), making the fluorinated position less susceptible to metabolic hydroxylation and direct oxidative attack. nih.gov Consequently, the fluorinated aromatic ring is deactivated toward oxidative metabolism, potentially shifting oxidation reactions to other, non-fluorinated positions on the molecule. nih.gov
Microbial Transformation and Biodegradation Pathways
The biodegradation of PAHs is a critical environmental attenuation process mediated by various microorganisms, including bacteria and fungi. pjoes.comresearchgate.net For the parent four-ring PAH fluoranthene, bacterial degradation often proceeds through dioxygenation, where enzymes introduce two hydroxyl groups onto the aromatic ring. pjoes.com Genera such as Mycobacterium and Pseudomonas are known to metabolize fluoranthene, initiating degradation at different positions to form intermediates like 9-fluorenone-1-carboxylic acid, which can be further metabolized. pjoes.comnih.govmdpi.com Fungal degradation, particularly by white-rot fungi, also plays a role and may involve different metabolic routes. mdpi.com
The presence of a fluorine substituent on the benzo(j)fluoranthene structure is expected to significantly impact its biodegradability. Many fluorinated organic compounds are known for their high resistance to microbial degradation, a property referred to as recalcitrance. nih.govresearchgate.net The stability of the C-F bond and the electronic changes it induces in the aromatic system can hinder the initial enzymatic attack by microbial dioxygenases. nih.govresearchgate.net While specific microbial degradation pathways for this compound are not extensively detailed, studies on other fluorinated aromatics show that biotransformation can occur where the fluorine is retained on the molecule, rather than complete biodegradation. researchgate.net The position of the fluorine atom can block specific sites from enzymatic action, potentially redirecting the metabolic pathway or leading to the accumulation of partially degraded, fluorinated intermediates. researchgate.net
Thermal Degradation and Interconversion Studies
Thermal processes, such as those occurring during incomplete combustion or in contaminated soils subjected to high temperatures, can lead to the degradation and interconversion of PAHs. Studies utilizing flash vacuum thermolysis (FVT) on monofluorinated PAHs demonstrate their utility as model compounds for understanding these high-temperature reactions. researchgate.net The fluorine atom acts as a stable label due to the strength of the C-F bond, which is highly resistant to scrambling, allowing for the tracking of molecular rearrangements and interconversions. researchgate.net For instance, FVT of 1-ethynyl-5-fluoronaphthalene has been used to synthesize 5-fluoroacenaphthylene, illustrating how high-temperature gas-phase cyclization reactions can form new fluorinated PAHs. researchgate.net While specific thermal degradation studies on this compound are limited, the principles derived from other F-PAHs suggest it would exhibit high thermal stability, with degradation likely initiated at the non-fluorinated portions of the molecule.
Influence of Fluorine Substitution on Reactivity Profiles
Modulation of Electron Density and Frontier Molecular Orbital Energies
The substitution of a hydrogen atom with a highly electronegative fluorine atom significantly alters the electronic properties of the benzo(j)fluoranthene molecule. oup.com This modulation is a key determinant of the compound's chemical reactivity and stability. nih.gov The primary electronic effects are twofold: a strong inductive electron withdrawal (-I effect) and a weaker resonance electron donation (+R effect). oup.com
The dominant -I effect lowers the electron density of the aromatic system and, crucially, reduces the energy levels of both the HOMO and the LUMO (Lowest Unoccupied Molecular Orbital). oup.comresearchgate.net This lowering of frontier molecular orbital energies has profound consequences. A lower HOMO energy level increases the ionization potential and enhances the molecule's resistance to oxidation. oup.comresearchgate.net The reduction in both HOMO and LUMO energies typically results in a smaller HOMO-LUMO energy gap compared to the parent PAH. oup.comresearchgate.net This change can affect the molecule's photophysical properties, such as its absorption and fluorescence spectra. researchgate.netresearchgate.net
| Property | Effect of Fluorine Substitution | Consequence | Source |
|---|---|---|---|
| HOMO Energy Level | Lowered | Increased resistance to oxidation | oup.comresearchgate.net |
| LUMO Energy Level | Lowered | Altered electron affinity | oup.comresearchgate.net |
| HOMO-LUMO Energy Gap | Generally reduced | Shift in UV-Vis absorption spectra | oup.comresearchgate.net |
| Aromatic Character | Weakened (based on current strength calculations) | Subtle changes in ring reactivity | elsevierpure.com |
Steric and Electronic Effects on Reaction Regioselectivity
The regioselectivity of chemical reactions, such as electrophilic aromatic substitution or metabolic activation, is governed by both steric and electronic factors, both of which are altered by fluorine substitution. oup.comnih.gov
Steric Effects: The fluorine atom has a relatively small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å). oup.com Therefore, it imposes a low steric demand and generally does not cause significant distortion of the planar PAH backbone. oup.comacs.org This minimal steric hindrance means that the fluorine atom itself does not typically block access to adjacent sites on the ring. oup.com
Electronic Effects: The powerful electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic attack. nih.gov This deactivation is most pronounced at the carbon atom bearing the fluorine and at the ortho and para positions relative to it. This effect can direct incoming electrophiles to other, non-fluorinated rings within the PAH structure that are electronically richer. In the context of metabolic activation, fluorine substitution can block a specific site from enzymatic action, potentially shifting metabolism to a different region of the molecule and altering the profile of resulting metabolites and their biological activity. nih.govnih.gov Studies on benzo[j]fluoranthene have suggested that the 9,10-dihydrodiol is a key pathway for its activation, and substitution at the 10-position with fluorine directly interferes with this pathway. nih.gov
Impact on Chemical Stability and Resistance to Environmental Degradation
The introduction of a fluorine atom generally enhances the chemical stability of the benzo(j)fluoranthene molecule and increases its persistence in the environment. oup.comnih.gov This heightened stability is attributable to several factors directly related to the C-F bond and the electronic modulation it causes.
The C-F bond is exceptionally strong and stable, making it resistant to both chemical and biological cleavage. nih.govresearchgate.net This inherent stability means that the fluorinated position is protected from many degradation reactions. Furthermore, the deactivation of the aromatic system by fluorine's inductive effect enhances its resistance to oxidative degradation. oup.comnih.gov This increased stability contributes to the environmental persistence of many organofluorine compounds. nih.gov While this persistence is advantageous for certain industrial applications, it is a concern from an environmental standpoint, as it can lead to the accumulation of these compounds in soil, water, and biota. nih.govnih.gov
| Factor | Impact of Fluorine Substitution | Resulting Property | Source |
|---|---|---|---|
| Carbon-Fluorine Bond Energy | High (≈441 kJ mol⁻¹) | High resistance to bond cleavage | nih.gov |
| Electronic Effect on Aromatic Ring | Inductive withdrawal deactivates the ring | Increased resistance to oxidative metabolism | oup.comnih.gov |
| Microbial Degradation | Enzymatic attack is often hindered | Increased recalcitrance and environmental persistence | researchgate.net |
| Thermal Stability | High due to C-F bond strength | Resistance to thermal degradation | researchgate.net |
Applications of Fluorinated Benzo J Fluoranthene Derivatives in Advanced Materials Science
Organic Electronic and Optoelectronic Device Fabrication
Fluoranthene (B47539) derivatives are recognized as an important subclass of PAHs with significant potential in organic electronics and materials science. rsc.orgrsc.org Their unique structural features and attractive photophysical properties have led to their exploration in various device architectures. beilstein-journals.org The functionalization of the benzo[j]fluoranthene core, particularly through fluorination, allows for the fine-tuning of material properties to meet the specific demands of electronic and optoelectronic applications.
Fluoranthene-based compounds are considered excellent candidates for organic light-emitting diodes (OLEDs). nih.govsigmaaldrich.comresearchgate.net The introduction of fluorine can modify the energy levels (HOMO/LUMO) of the material, which is critical for achieving efficient charge injection and transport, as well as for tuning the emission color. While specific device data for 10-Fluorobenzo(j)fluoranthene is not extensively detailed in the reviewed literature, the principles governing fluorinated PAHs are applicable. For instance, fluoranthene derivatives have been successfully used as blue-emitting materials and as stable electron transport layers in OLEDs. researchgate.netrsc.org The high thermal stability of fluoranthene derivatives, with decomposition temperatures often exceeding 500°C, contributes to the operational lifetime of OLED devices. rsc.org
Research on related fluoranthene derivatives demonstrates their potential. For example, benzo[k]fluoranthene-based linear acenes have been used as dopants in deep blue OLEDs, achieving external quantum efficiencies of up to 1.8%. researchgate.net Another study on triphenylfluoranthene-based derivatives used as electron transport materials in blue OLEDs highlights their high glass transition temperatures (Tg), which is crucial for morphological stability. rsc.org
Table 1: Performance of OLEDs Utilizing Fluoranthene-Based Derivatives This table presents data for related fluoranthene derivatives to illustrate the potential of this class of materials in OLEDs.
| Emitting Material/Layer | Device Structure | Max. EQE (%) | Brightness (cd/m²) | CIE (x, y) | Ref. |
|---|---|---|---|---|---|
| Benzo[k]fluoranthene-based linear acene | ITO/NPB/Emitter/Bphen/Liq/Al | 1.8 | >6000 | (0.15, 0.09) | researchgate.net |
| TPFDPS (Electron Transport Layer) | ITO/NPD/TBADN/TPFDPS/LiF/Al | - | - | - | rsc.org |
| FC6-BP-PXZ (AIDF Emitter) | ITO/TAPC/mCP/Emitter/TPBi/LiF/Al | - | - | - | nih.gov |
The substitution of fluorine onto a PAH core is a known strategy for enhancing performance in organic field-effect transistors (OFETs). Fluorination tends to lower the HOMO and LUMO energy levels, which can improve the air stability of the semiconductor by making it more resistant to oxidation. researchgate.net Studies on fluorinated PAHs have shown that these materials can exhibit high charge carrier mobilities. researchgate.netresearchgate.net
Specifically for benzo[j]fluoranthene derivatives, research has demonstrated their application as active materials in thin-film OFETs. researchgate.net While a direct comparison of the 10-fluoro isomer with other derivatives in the same study is not available, a study on dialkoxybenzo[j]fluoranthene derivatives showed that vacuum-deposited thin films achieved a carrier mobility as high as 0.083 cm² V⁻¹ s⁻¹ with a current on/off ratio of 10⁶ after thermal annealing. researchgate.net This indicates the promise of the benzo[j]fluoranthene skeleton for transistor applications. The specific position of the fluorine atom on the aromatic core is known to significantly influence molecular packing and, consequently, charge transport properties. researchgate.net
Table 2: OFET Performance of Benzo[j]fluoranthene Derivatives
| Material | Deposition Method | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Ref. |
|---|---|---|---|---|
| Dialkoxybenzo[j]fluoranthene | Vacuum Deposition | 0.083 | 10⁶ | researchgate.net |
| 13-Fluoropicene | Vacuum Deposition | 6.6 x 10⁻² | - | researchgate.net |
Fluorination is a widely adopted and effective strategy for designing novel donor and acceptor materials for organic solar cells (OSCs). researchgate.netnih.gov The introduction of fluorine atoms can lower the material's energy levels, which often leads to an increase in the open-circuit voltage (Voc) of the solar cell. researchgate.net Furthermore, fluorination can influence the intermolecular interactions and morphology of the bulk heterojunction (BHJ) active layer, which are critical factors for efficient exciton (B1674681) dissociation and charge transport. researchgate.netresearchgate.net
A systematic study on benzo[1,2-c:4,5-c′]dithiophene-4,8-dione based polymers showed that increasing the number of fluorine substitutions progressively lowered the polymer's energy levels. researchgate.net A device based on a difluorinated polymer achieved a power conversion efficiency (PCE) of 10.61%, significantly higher than the 3.97% from the non-fluorinated analogue. researchgate.net This highlights the profound impact of fluorination on photovoltaic performance. While specific studies focusing on this compound in OSCs are limited, these findings suggest its potential as a building block for new photovoltaic materials, where its electronic properties could be harnessed to improve device efficiency and stability. researchgate.netnih.gov
Rational Design of Novel Organic Materials with Tailored Properties
The rational design of organic materials involves the precise tuning of their chemical structure to achieve desired photophysical and electronic characteristics. Fluorination of the benzo[j]fluoranthene core is a key synthetic strategy in this endeavor, enabling the engineering of its fundamental properties for specific applications. researchgate.netrsc.org
The optical properties of fluoranthene derivatives, such as their absorption and emission spectra, are highly sensitive to chemical modifications. nih.govrsc.org The substitution of an aromatic ring with fluorine can significantly alter these characteristics. nih.govsigmaaldrich.com Theoretical studies using density functional theory (DFT) have shown that such substitutions can shift the absorption and emission wavelengths. nih.gov This tunability is crucial for applications like OLEDs, where specific emission colors are required, and in fluorescent probes. researchgate.net
For example, studies on other fluorinated PAHs show that the introduction of fluorine atoms generally leads to a red-shift in the absorption and emission spectra compared to the parent compound. researchgate.net This is attributed to the perturbation of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gaps of pinpoint-fluorinated picenes were found to be smaller than that of the parent picene (B1221364) by 0.02–0.26 eV. researchgate.net This demonstrates the capability to engineer the band gap, and thus the optical properties, through targeted fluorination.
Table 3: Impact of Fluorination on Electronic Properties of Picene (Illustrative Example)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ref. |
|---|---|---|---|---|
| Picene | -5.55 | -2.05 | 3.50 | researchgate.net |
| 6-Fluoropicene | -5.77 | -2.43 | 3.34 | researchgate.net |
| 6,7-Difluoropicene | -5.72 | -2.46 | 3.26 | researchgate.net |
The ability of a material to efficiently transport charge carriers (holes or electrons) is fundamental to its performance in electronic devices like OFETs and OSCs. Charge transport in organic semiconductors is heavily dependent on the electronic coupling between adjacent molecules, which is dictated by the molecular packing in the solid state. rsc.org Fluorination can influence these intermolecular interactions and the resulting morphology. researchgate.net
The introduction of fluorine atoms lowers the frontier molecular orbital energy levels, which generally improves the stability of the material against oxidation and can facilitate electron injection. rsc.orgresearchgate.net Theoretical investigations on anthracene (B1667546) derivatives have shown that substituents play a critical role in molecular stacking and can lead to more isotropic two-dimensional transport properties. rsc.org Studies on dibenzophenazine derivatives have achieved hole mobilities in the range of 10⁻⁴–10⁻³ cm² V⁻¹ s⁻¹, and the charge transport properties were analyzed using the Gaussian disorder model, which relates mobility to the energetic distribution of localized states (diagonal disorder) and the distribution of electronic coupling (off-diagonal disorder). rsc.org By strategically placing fluorine atoms on the benzo[j]fluoranthene core, it is possible to fine-tune these parameters to optimize charge mobility for either p-type (hole) or n-type (electron) transport.
Control of Molecular Stacking and Crystal Engineering for Material Performance
The precise control over the three-dimensional arrangement of molecules in the solid state, a field known as crystal engineering, is paramount for tailoring the macroscopic properties of organic materials. For polycyclic aromatic hydrocarbons (PAHs) like benzo(j)fluoranthene (B125817) and its derivatives, the molecular stacking behavior dictates critical performance characteristics, including charge transport mobility, photophysical properties, and thermal stability. The introduction of fluorine atoms into the PAH framework provides a powerful and versatile tool for modulating intermolecular interactions and directing crystal packing.
The substitution of hydrogen with fluorine can lead to drastic changes in molecular packing and crystallization behavior. researchgate.netrsc.org This is attributed to fluorine's unique properties, such as its high electronegativity and ability to participate in a variety of weak, non-covalent interactions. These interactions, including C-F⋯H, C-F⋯F-C, and C-F⋯π, though individually weak, can collectively stabilize specific crystal structures and supramolecular motifs. researchgate.net
A key strategy in the crystal engineering of fluorinated aromatics is the utilization of the arene-perfluoroarene (AP) interaction. rsc.org This interaction occurs between electron-rich aromatic systems and electron-deficient perfluorinated aromatic systems. The fluorination process inverts the electron distribution of the aromatic ring, leading to an enhanced binding affinity compared to conventional π–π interactions. rsc.org This powerful, non-covalent force has been successfully employed to direct the self-assembly of molecules into highly ordered functional materials. rsc.org For instance, studies on co-crystals of the polyaromatic hydrocarbon octafluoronaphthalene (B166452) (OFN) with various PAHs have shown the formation of infinite stacks of alternating, nearly parallel molecules of the hydrocarbon and the perfluoroarene. rsc.org This contrasts sharply with the herringbone or gamma-type packing typically observed in the pure, non-fluorinated components. rsc.org The stability of this stacking motif across a range of arene sizes and shapes highlights its importance as a reliable supramolecular synthon in crystal engineering. rsc.org
The position and nature of the substituents on the fluoranthene core allow for fine control over the resulting solid-state architecture. Depending on the specific substitution pattern, various molecular packing motifs can be achieved, such as herringbone packing (with or without π-π overlap), one-dimensional (1D) π-stacking, and lamellar two-dimensional (2D) π-stacking. researchgate.net
This control over molecular arrangement directly translates to material performance. For applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), the efficiency of charge transport is highly dependent on the degree of π-π stacking between adjacent molecules. In some cases, the goal is to facilitate strong π-π interactions to create efficient charge transport pathways. rsc.org In other instances, inhibiting this stacking is desirable. For example, designing molecules with a bulky or twisted structure can prevent the close packing that often leads to luminescence quenching. researchgate.net A study on a benzoquinoline-based fluoranthene derivative for solution-processed phosphorescent OLEDs intentionally designed a bulky structure with a large twisted angle. researchgate.net This design choice improved thermal stability (glass transition temperature of ~184 °C) and led to a device lifetime 1.7 times longer than that of a device using a common electron transport material. researchgate.net
The influence of molecular stacking on the performance of fluoranthene-based materials is summarized in the table below, which draws on findings from related systems to illustrate the core principles.
| Structural Modification | Resulting Molecular Packing | Impact on Material Performance | Reference Compound Class |
| Perfluorination of co-former | Alternating arene-perfluoroarene stacks | Enhanced binding affinity; directed self-assembly | Octafluoronaphthalene co-crystals rsc.org |
| Introduction of bulky, twisted groups | Inhibited π-π stacking | Improved thermal stability; longer device lifetime in PHOLEDs | Benzoquinoline-based fluoranthene derivatives researchgate.net |
| Orthogonal connection of planar moieties | Controlled π-π stacking governed by the planar unit | Facilitated electron transport; high efficiency in PhOLEDs | Carbazole-benzimidazo〈1,2-f〉phenanthridines rsc.org |
| Varied electron-withdrawing groups | Diverse motifs (herringbone, 1D/2D π-stacking) | Tunable solid-state properties | Substituted Fluoranthenes researchgate.net |
Ultimately, crystal engineering of fluorinated benzo(j)fluoranthenes and related compounds offers a sophisticated method for developing advanced materials. By strategically modifying the molecular structure, it is possible to control intermolecular forces, dictate the solid-state packing arrangement, and thereby optimize the material's performance for specific applications in fields like organic electronics and photonics. rsc.orgresearchgate.net
Q & A
Q. How should novel findings about this compound’s neoplastic activity be contextualized within existing PAH carcinogenicity frameworks?
- Answer : Compare tumor initiation potency (e.g., papillomas per µg) to benchmark PAHs (e.g., benzo[a]pyrene, dibenzo[a,l]pyrene). Use systematic review protocols (PRISMA guidelines) to synthesize evidence. Highlight mechanistic distinctions, such as fluorine’s electron-withdrawing effects on DNA adduct stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
